6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C13H7Cl2IN2 and a molecular weight of 389.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
- 6,8-Dichloro-2-(4-bromophenyl)imidazo[1,2-a]pyridine
Uniqueness
6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H7Cl2IN2 |
---|---|
Molecular Weight |
389.01 g/mol |
IUPAC Name |
6,8-dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2IN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-1-3-10(16)4-2-8/h1-7H |
InChI Key |
VBCOUIGHCMEIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl)I |
Origin of Product |
United States |
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